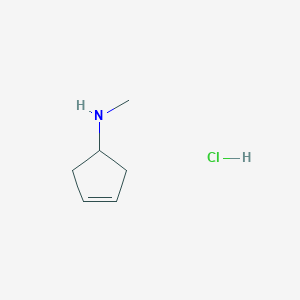

N-methylcyclopent-3-en-1-aminehydrochloride

Description

N-methylcyclopent-3-en-1-amine hydrochloride is a bicyclic amine hydrochloride salt characterized by a cyclopentene ring substituted with a methylamine group. Such methods may parallel the synthesis of N-methylcyclopent-3-en-1-amine hydrochloride, albeit with adjustments for the unsaturated cyclopentene ring.

Key structural features of this compound include:

- A five-membered cyclopentene ring with a double bond at the 3-position.

- A methylamine group (-NHCH₃) attached to the ring.

- Hydrochloride salt formation to enhance stability and solubility.

Properties

CAS No. |

1333221-05-8 |

|---|---|

Molecular Formula |

C6H12ClN |

Molecular Weight |

133.62 g/mol |

IUPAC Name |

N-methylcyclopent-3-en-1-amine;hydrochloride |

InChI |

InChI=1S/C6H11N.ClH/c1-7-6-4-2-3-5-6;/h2-3,6-7H,4-5H2,1H3;1H |

InChI Key |

YAKZGZGGXXJUCC-UHFFFAOYSA-N |

Canonical SMILES |

CNC1CC=CC1.Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Free Base

- Starting Materials : Cyclopent-3-en-1-one or cyclopent-3-en-1-amine can be used as starting materials.

- Reductive Amination : If starting from cyclopent-3-en-1-one, reductive amination with methylamine in the presence of a reducing agent like sodium borohydride or sodium triacetoxyborohydride can be employed.

- Alkylation : Alternatively, cyclopent-3-en-1-amine can be alkylated with methyl iodide or dimethyl sulfate in the presence of a base.

Formation of Hydrochloride Salt

- Acidification : The free base is dissolved in a solvent like ethanol or methanol and then acidified with hydrochloric acid to form the hydrochloride salt.

- Crystallization : The resulting solution is concentrated under vacuum, and the hydrochloride salt is crystallized from a suitable solvent mixture, such as methanol-acetone.

Detailed Synthesis Protocol

Reductive Amination Method

- Cyclopent-3-en-1-one

- Methylamine

- Sodium borohydride (NaBH4)

- Hydrochloric acid (HCl)

- Ethanol or methanol

- Reductive Amination : Mix cyclopent-3-en-1-one with methylamine in a suitable solvent. Add sodium borohydride slowly while stirring.

- Workup : After completion, quench the reaction with water, extract with ethyl acetate, and dry over anhydrous sodium sulfate.

- Acidification : Dissolve the free base in ethanol or methanol and add hydrochloric acid to form the hydrochloride salt.

- Crystallization : Concentrate the solution under vacuum and crystallize the hydrochloride salt from methanol-acetone.

Alkylation Method

- Cyclopent-3-en-1-amine

- Methyl iodide or dimethyl sulfate

- Sodium hydroxide (NaOH)

- Hydrochloric acid (HCl)

- Ethanol or methanol

- Alkylation : Mix cyclopent-3-en-1-amine with methyl iodide or dimethyl sulfate in the presence of sodium hydroxide.

- Workup : Extract the product with ethyl acetate, wash with water, and dry over anhydrous sodium sulfate.

- Acidification : Dissolve the free base in ethanol or methanol and add hydrochloric acid to form the hydrochloride salt.

- Crystallization : Concentrate the solution under vacuum and crystallize the hydrochloride salt from methanol-acetone.

Data Table: Physical and Chemical Properties

| Property | Value |

|---|---|

| CAS Number | 1333221-05-8 |

| Molecular Formula | C6H12ClN |

| Molecular Weight | 133.62 g/mol |

| Purity | 95% |

| IUPAC Name | N-methylcyclopent-3-en-1-amine hydrochloride |

| SMILES | CNC1CC=CC1.Cl[H] |

Research and Development

N-methylcyclopent-3-en-1-amine hydrochloride is used in various chemical syntheses due to its versatility as a building block. Its applications span across pharmaceuticals, agrochemicals, and materials science. The compound's synthesis and properties have been explored in various studies, highlighting its potential in organic synthesis.

Chemical Reactions Analysis

Acylation and Alkylation

The secondary amine undergoes nucleophilic reactions:

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides.

-

Alkylation : Further alkylation is limited due to pre-existing N-methylation but possible with stronger alkylating agents.

Nitrosation

Under acidic conditions (e.g., HNO₂), it forms N-nitrosamine derivatives, a critical concern in pharmaceutical synthesis due to carcinogenicity .

| Reaction | Conditions | Product |

|---|---|---|

| Nitrosamine formation | NaNO₂, HCl, 0–5°C | N-nitroso derivative |

Oxidation

The cyclopentene double bond is susceptible to oxidation. Controlled conditions (e.g., KMnO₄ or O₃) yield epoxides or diols, while overoxidation may fragment the ring.

Hydrogenation

Catalytic hydrogenation (H₂/Pd-C) saturates the double bond, producing N-methylcyclopentane-1-amine hydrochloride.

| Reaction | Catalyst/Solvent | Outcome |

|---|---|---|

| Hydrogenation | H₂, Pd-C, EtOH | Saturated cycloalkane |

Reductive Amination and Conjugate Addition

The compound participates in reductive amination with ketones or aldehydes. For example, in glyoxylate buffer (pH 9.0) with DMSO, it forms tertiary amines via conjugate reduction .

| Substrate | Conditions | Yield |

|---|---|---|

| Cyclohex-2-enone | DMSO/gly-OH, pH 9.0, RT | 64–81% |

Biological Interactions

As a ligand, it modulates biological targets (e.g., receptors) through hydrogen bonding and van der Waals interactions. This pharmacophore potential is leveraged in drug discovery for central nervous system targets .

Scientific Research Applications

N-methylcyclopent-3-en-1-amine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-methylcyclopent-3-en-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogs

Structural and Functional Differences

Ring Size and Saturation :

- The cyclopentene ring in N-methylcyclopent-3-en-1-amine hydrochloride confers greater ring strain and reactivity compared to the cyclohexene analog . This may influence its solubility and stability in aqueous media.

- The ethylamine chain in 2-(cyclopent-3-en-1-yl)ethan-1-amine hydrochloride introduces flexibility absent in the methylamine-substituted cyclopentene derivative.

Substituent Effects :

- The chloro group in 3-chloro-N,N-dimethylpropane-1-amine hydrochloride enhances electrophilicity, making it a versatile alkylating agent. In contrast, the methylamine group in the target compound may favor nucleophilic interactions.

Synthesis Complexity: Cyclohexane-based analogs (e.g., Methyl 1-(methylamino)cyclohexanecarboxylate hydrochloride) require multi-step syntheses involving carboxylation and salt formation , whereas smaller rings (cyclopentene) might simplify purification but increase steric challenges.

Physicochemical Properties

- Solubility : Hydrochloride salts generally exhibit improved water solubility compared to free bases. For instance, 3-chloro-N,N-dimethylpropane-1-amine hydrochloride is highly soluble in polar solvents due to its ionic nature.

- Stability : Cyclopentene derivatives may show reduced thermal stability compared to saturated analogs (e.g., cyclohexane) due to ring strain.

Research and Industrial Relevance

Biological Activity

N-methylcyclopent-3-en-1-amine hydrochloride (CAS: 1333221-05-8) is a compound with potential biological activities that merit detailed investigation. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.

N-methylcyclopent-3-en-1-amine hydrochloride has the molecular formula C6H12ClN, with a molecular weight of 133.62 g/mol. Its structure features a cyclopentene ring substituted with a methyl group and an amine functional group, which may contribute to its biological activities.

Antiviral Properties

Research indicates that derivatives of cyclopentene compounds, including N-methylcyclopent-3-en-1-amine hydrochloride, exhibit antiviral properties. For instance, similar compounds have been explored as neuraminidase inhibitors, which are crucial in the treatment of influenza viruses . These compounds interfere with the viral replication cycle, potentially reducing viral load in infected cells.

Neuroprotective Effects

There is emerging evidence that compounds similar to N-methylcyclopent-3-en-1-amine hydrochloride may possess neuroprotective properties. These effects could be attributed to their ability to modulate neurotransmitter systems or reduce oxidative stress in neuronal tissues. This is particularly relevant for conditions such as ischemic disorders and neurodegenerative diseases .

The mechanisms by which N-methylcyclopent-3-en-1-amine hydrochloride exerts its biological effects may involve:

- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit specific enzymes critical for viral replication and cancer cell survival.

- Modulation of Cell Signaling Pathways : The compound may influence pathways such as apoptosis and cell cycle regulation, leading to reduced proliferation of cancer cells.

- Antioxidant Activity : By scavenging free radicals or upregulating antioxidant defenses, this compound could mitigate oxidative damage in neuronal cells.

Case Studies and Research Findings

Q & A

Q. Methodological Answer :

- ¹H/¹³C NMR : Confirm the cyclopentene ring structure and methylamine substitution. For example, the cyclopentene protons appear as distinct multiplets (δ 5.5–6.0 ppm), while the methyl group on nitrogen resonates as a singlet (~δ 2.3 ppm) .

- FT-IR : Validate amine hydrochloride formation via N–H stretches (2500–3000 cm⁻¹) and C–Cl bonds (700–800 cm⁻¹).

- Mass Spectrometry (HRMS) : Use ESI-MS to confirm the molecular ion peak (e.g., [M+H]⁺) and rule out impurities .

Advanced: How can reaction parameters be optimized to mitigate byproduct formation during N-methylation?

Q. Methodological Answer :

- Temperature Control : Maintain temperatures between 0–5°C during methylamine addition to minimize over-alkylation.

- Solvent Selection : Use polar aprotic solvents (e.g., THF or DMF) to enhance nucleophilicity while avoiding side reactions with protic solvents .

- Catalyst Screening : Test palladium- or nickel-based catalysts for reductive amination. For example, Pd/C in methanol under 50 psi H₂ improves selectivity .

- In-line Analytics : Implement HPLC or GC-MS to monitor reaction progress and adjust stoichiometry in real-time .

Advanced: What strategies resolve contradictions in reported solubility data for N-methylcyclopent-3-en-1-amine hydrochloride?

Q. Methodological Answer :

- Solvent Polarity Testing : Systematically test solubility in water, ethanol, DCM, and ether. Note discrepancies due to hydrate formation (e.g., anhydrous vs. monohydrate forms) .

- Thermodynamic Analysis : Perform DSC to identify polymorphic transitions affecting solubility. Compare results with computational models (e.g., COSMO-RS) .

- Literature Cross-Validation : Replicate protocols from independent studies and control for variables like pH (adjust with 0.1 M HCl/NaOH) and ionic strength .

Basic: What safety protocols are essential when handling N-methylcyclopent-3-en-1-amine hydrochloride in aqueous solutions?

Q. Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact. Use fume hoods for weighing and dissolution .

- Waste Management : Neutralize acidic waste with sodium bicarbonate before disposal. Segregate halogenated byproducts for incineration .

- Spill Response : Absorb spills with vermiculite, then treat the area with 10% sodium carbonate solution to neutralize residual HCl vapors .

Advanced: How can researchers achieve stereochemical purity in N-methylcyclopent-3-en-1-amine hydrochloride derivatives?

Q. Methodological Answer :

- Chiral Resolution : Use diastereomeric salt formation with (R)- or (S)-mandelic acid. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak® AD-H column) .

- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed amination to control stereochemistry .

- Crystallography : Perform single-crystal X-ray diffraction to confirm absolute configuration and refine crystallization conditions (e.g., ethanol/water mixtures) .

Basic: What purification methods are recommended for isolating N-methylcyclopent-3-en-1-amine hydrochloride from reaction mixtures?

Q. Methodological Answer :

- Recrystallization : Dissolve the crude product in hot ethanol, then cool to −20°C for selective crystallization. Filter under reduced pressure .

- Column Chromatography : Use silica gel with a gradient of methanol in DCM (1–5% v/v) to separate unreacted amines.

- Ion Exchange : Apply strong cation-exchange resins (e.g., Dowex® 50WX2) to isolate the hydrochloride salt from neutral impurities .

Advanced: How can computational modeling aid in predicting reactivity and stability of N-methylcyclopent-3-en-1-amine hydrochloride?

Q. Methodological Answer :

- DFT Calculations : Simulate reaction pathways (e.g., amination energy barriers) using Gaussian09 with B3LYP/6-31G(d) basis sets. Compare with experimental kinetics .

- Molecular Dynamics (MD) : Model solvation effects in water/ethanol mixtures to predict solubility and degradation pathways .

- QSPR Models : Correlate molecular descriptors (e.g., logP, HOMO-LUMO gaps) with experimental stability data to prioritize synthesis routes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.